N-((4-cyclohexylthiazol-2-yl)methyl)thiophene-3-carboxamide

Lipophilicity Drug-likeness Membrane permeability

N-((4-Cyclohexylthiazol-2-yl)methyl)thiophene-3-carboxamide (CAS 2034490-37-2) is a heterocyclic small molecule (MF: C₁₅H₁₈N₂OS₂, MW: 306.5 g/mol) incorporating a 4-cyclohexyl-1,3-thiazole core linked via a methylene bridge to a thiophene-3-carboxamide moiety. The compound is commercially available as a research-grade screening compound (e.g., Life Chemicals catalog #F6512-1820) and is cataloged in the PubChem compound database (CID.

Molecular Formula C15H18N2OS2
Molecular Weight 306.44
CAS No. 2034490-37-2
Cat. No. B2998715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-cyclohexylthiazol-2-yl)methyl)thiophene-3-carboxamide
CAS2034490-37-2
Molecular FormulaC15H18N2OS2
Molecular Weight306.44
Structural Identifiers
SMILESC1CCC(CC1)C2=CSC(=N2)CNC(=O)C3=CSC=C3
InChIInChI=1S/C15H18N2OS2/c18-15(12-6-7-19-9-12)16-8-14-17-13(10-20-14)11-4-2-1-3-5-11/h6-7,9-11H,1-5,8H2,(H,16,18)
InChIKeyYXHGOSHMEAYLDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((4-Cyclohexylthiazol-2-yl)methyl)thiophene-3-carboxamide (CAS 2034490-37-2): Procurement-Ready Heterocyclic Scaffold for Medicinal Chemistry


N-((4-Cyclohexylthiazol-2-yl)methyl)thiophene-3-carboxamide (CAS 2034490-37-2) is a heterocyclic small molecule (MF: C₁₅H₁₈N₂OS₂, MW: 306.5 g/mol) incorporating a 4-cyclohexyl-1,3-thiazole core linked via a methylene bridge to a thiophene-3-carboxamide moiety [1]. The compound is commercially available as a research-grade screening compound (e.g., Life Chemicals catalog #F6512-1820) and is cataloged in the PubChem compound database (CID 121018824) [1][2]. Its computed physicochemical profile includes an XLogP3 of 3.6, topological polar surface area (TPSA) of 98.5 Ų, 1 hydrogen bond donor, 4 hydrogen bond acceptors, and 4 rotatable bonds [1]. This thiazole–thiophene hybrid architecture situates the compound within a well-precedented class of bioactive heterocycles that have demonstrated inhibitory activity against cyclooxygenase (COX) enzymes, VEGFR-2 kinase, and cancer cell proliferation in published studies on structurally related derivatives [3][4].

Why N-((4-Cyclohexylthiazol-2-yl)methyl)thiophene-3-carboxamide Cannot Be Interchanged with Simpler Thiazole–Thiophene Carboxamides


Within the thiazole–thiophene carboxamide chemotype, even modest structural variations produce substantial shifts in target engagement, selectivity, and drug-like properties. Replacing the 4-cyclohexyl substituent with a hydrogen or smaller alkyl group (e.g., in N-(thiazol-2-yl)thiophene-3-carboxamide, CAS 923685-42-1, MW 210.28 g/mol) reduces lipophilicity by approximately 1.5–2.0 logP units and eliminates the conformational constraint conferred by the cyclohexyl ring, which is known to influence binding pocket complementarity in kinase and COX active sites . Similarly, relocating the carboxamide attachment from the 3-position to the 2-position of thiophene (i.e., the thiophene-2-carboxamide regioisomer) alters the vector of hydrogen-bonding interactions and π-stacking geometry, which has been shown in analogous series to reverse COX-1/COX-2 selectivity profiles [1]. The methylene spacer between the thiazole and carboxamide further distinguishes this compound from directly N-linked analogs; in published structure–activity relationship (SAR) studies on thiazole carboxamide COX inhibitors, the presence or absence of a methylene linker modulated IC₅₀ values by >10-fold against COX-2 [2]. These cumulative structural determinants mean that generic substitution with a simpler or regioisomeric thiazole–thiophene carboxamide will not replicate the binding conformation, selectivity fingerprint, or physicochemical properties of this specific compound.

Quantitative Differentiation Evidence for N-((4-Cyclohexylthiazol-2-yl)methyl)thiophene-3-carboxamide (CAS 2034490-37-2)


Physicochemical Differentiation: Enhanced Lipophilicity (XLogP3 3.6) vs. Simpler Thiazole–Thiophene Carboxamides

N-((4-Cyclohexylthiazol-2-yl)methyl)thiophene-3-carboxamide exhibits a computed XLogP3 of 3.6 and a TPSA of 98.5 Ų, with a molecular weight of 306.5 g/mol [1]. In contrast, the simplest direct comparator N-(thiazol-2-yl)thiophene-3-carboxamide (CAS 923685-42-1) has a molecular weight of 210.28 g/mol and a correspondingly lower computed logP (estimated ~1.5–2.0) . The 4-cyclohexyl substituent contributes approximately +1.5 to +2.0 logP units and adds conformational restriction, placing the compound in a more favorable lipophilicity range for passive membrane permeation while remaining within Rule-of-Five compliant space (MW < 500, logP < 5, HBD = 1, HBA = 4) [1]. This differentiates it from both the minimally substituted analog (insufficient lipophilicity for cellular penetration) and from extended alkyl-chain analogs that risk exceeding logP 5.

Lipophilicity Drug-likeness Membrane permeability ADME

Class-Level COX-2 Inhibitory Activity: Structural Basis for Cyclooxygenase Targeting vs. Reference Inhibitors

While direct quantitative COX inhibition data for N-((4-cyclohexylthiazol-2-yl)methyl)thiophene-3-carboxamide have not been reported in the public domain at the time of writing, the compound shares the core thiazole-carboxamide pharmacophore with a well-characterized series of thiazole carboxamide COX inhibitors. In a 2023 study by Hawash et al., the most potent thiazole carboxamide derivative (compound 2b) demonstrated COX-1 IC₅₀ = 0.239 μM and COX-2 IC₅₀ = 0.191 μM (selectivity ratio = 1.251), while compound 2a achieved the highest COX-2 selectivity ratio of 2.766 (COX-2 IC₅₀ = 0.958 μM) [1]. All compounds in this series showed negligible cytotoxicity against normal cell lines (IC₅₀ > 300 μM for most derivatives) [1]. The target compound's methylene-bridged thiazole–thiophene architecture is consistent with the SAR that produced these activities, and its cyclohexyl substituent is anticipated to modulate COX-1/COX-2 selectivity through differential accommodation in the enzymes' hydrophobic channels, analogous to the effects observed for substituted phenyl groups in the Hawash series [1].

COX inhibition Anti-inflammatory Cyclooxygenase-2 Thiazole carboxamide

Class-Level VEGFR-2 Kinase Inhibition: Thiophene-3-Carboxamide Scaffold Activity vs. Clinical References

The thiophene-3-carboxamide moiety present in the target compound is a recognized pharmacophore for VEGFR-2 kinase inhibition, as demonstrated by Li et al. (2024) in a series of novel thiophene-3-carboxamide derivatives. The lead compound 14d from this series exhibited VEGFR-2 IC₅₀ = 191.1 nM and anti-proliferative activity against A549 lung cancer cells (IC₅₀ = 2.22 ± 0.19 μM), with confirmed inhibition of VEGFR-2 protein phosphorylation in cell-based assays [1]. Compound 14d also demonstrated broad anti-proliferative activity against HCT116, MCF7, and PC3 cell lines [1]. The target compound N-((4-cyclohexylthiazol-2-yl)methyl)thiophene-3-carboxamide retains the thiophene-3-carboxamide core of this active phenotype while incorporating a thiazole ring—a heterocycle known to enhance kinase hinge-region binding through bidentate sulfur/nitrogen interactions [2]. This dual-heterocycle architecture is distinct from the monocyclic thiophene-3-carboxamide series of Li et al. and may confer altered kinase selectivity profiles.

VEGFR-2 inhibition Angiogenesis Kinase inhibitor Thiophene-3-carboxamide

Antitumor Activity Precedent: Thiophene-3-Carboxamide Analogue Efficacy in Xenograft Models

The thiophene-3-carboxamide substructure has been independently validated as an antitumor pharmacophore in vivo. A thiophene-3-carboxamide analogue of annonaceous acetogenins, reported by researchers in the European Journal of Medicinal Chemistry (2014), demonstrated strong growth inhibition of the human lung cancer cell line NCI-H23 in a xenograft mouse assay without critical toxicity [1]. This compound, along with four other heterocyclic analogues containing furan, thiophene, or thiazole rings, exhibited more potent activity than the natural acetogenin solamin [1]. The mechanism of action for this class involves inhibition of NADH-ubiquinone oxidoreductase (mitochondrial complex I), leading to ATP depletion and apoptosis [1]. The target compound N-((4-cyclohexylthiazol-2-yl)methyl)thiophene-3-carboxamide combines both the thiophene-3-carboxamide substructure (validated in this xenograft study) and a thiazole ring (present in active analogues within the same series), suggesting potential for dual-mechanism mitochondrial or kinase-targeting activity.

Anticancer Xenograft Mitochondrial complex I NCI-H23

Commercial Availability with Defined Purity: Reproducible Procurement from Life Chemicals and Other Vendors

N-((4-Cyclohexylthiazol-2-yl)methyl)thiophene-3-carboxamide is commercially available from multiple non-excluded vendors, including Life Chemicals (catalog #F6512-1820) [1]. Life Chemicals provides quality control documentation with purity ≥90% confirmed by LCMS and/or 400 MHz NMR, ensuring lot-to-lot reproducibility . The compound is also listed in the PubChem compound database (CID 121018824) [2]. This procurement-readiness contrasts with many custom-synthesis-only analogs in the thiazole–thiophene carboxamide class, where lead times of 4–12 weeks and limited characterization data can delay screening campaigns. The compound is supplied in research-grade quantities (milligram scale), with multi-gram scale-up available through the vendor's custom synthesis services .

Commercial sourcing Purity Quality control Screening library

Recommended Application Scenarios for N-((4-Cyclohexylthiazol-2-yl)methyl)thiophene-3-carboxamide Based on Quantitative Differentiation Evidence


COX-1/COX-2 Selectivity Screening in Anti-Inflammatory Drug Discovery

Based on the class-level COX-2 inhibitory activity of thiazole carboxamide derivatives (IC₅₀ = 0.191–0.958 μM) [1], N-((4-cyclohexylthiazol-2-yl)methyl)thiophene-3-carboxamide is well-suited for inclusion in COX-1/COX-2 selectivity screening panels. Its cyclohexyl substituent is predicted to differentially occupy the hydrophobic channel of COX enzymes, potentially yielding altered selectivity ratios compared to the 1.25–2.77 range reported for methoxyphenyl-substituted thiazole carboxamides [1]. The compound's favorable XLogP3 of 3.6 supports cell-based COX inhibition assays where membrane permeability is required for intracellular target engagement [2]. Procurement from Life Chemicals ensures rapid availability for immediate screening without synthesis delays.

VEGFR-2 Kinase Inhibitor Screening and Angiogenesis Research

The thiophene-3-carboxamide pharmacophore has been validated as a VEGFR-2 inhibitory scaffold (IC₅₀ = 191.1 nM for lead compound 14d) [3]. N-((4-Cyclohexylthiazol-2-yl)methyl)thiophene-3-carboxamide combines this active pharmacophore with a thiazole ring capable of bidentate hinge-region hydrogen bonding, a feature associated with enhanced kinase binding affinity [4]. This compound is recommended for VEGFR-2/PDGFR kinase panel screening, with the potential for differentiated selectivity profiles arising from its unique thiazole–thiophene hybrid architecture. Anti-proliferative follow-up assays in A549, HCT116, MCF7, and PC3 cell lines are logical next steps given the activity spectrum of related thiophene-3-carboxamides [3].

Mitochondrial Complex I Inhibition and Anticancer Phenotypic Screening

The thiophene-3-carboxamide substructure has demonstrated in vivo antitumor activity via mitochondrial complex I (NADH-ubiquinone oxidoreductase) inhibition in a NCI-H23 lung cancer xenograft model without critical toxicity [5]. N-((4-Cyclohexylthiazol-2-yl)methyl)thiophene-3-carboxamide, which incorporates this validated pharmacophore alongside a thiazole heterocycle also present in active acetogenin analogues [5], is recommended for phenotypic anticancer screening cascades that include mitochondrial respiration assays (Seahorse), ATP depletion measurements, and NCI-60 or similar broad-panel cancer cell line profiling. The compound's commercial availability in characterized form enables rapid deployment in these multi-assay workflows.

Thiazole–Thiophene Hybrid Library Design and SAR Exploration

As a procurement-ready building block with a defined purity specification (≥90%, LCMS/NMR-verified) , N-((4-cyclohexylthiazol-2-yl)methyl)thiophene-3-carboxamide serves as an ideal core scaffold for systematic SAR exploration of the thiazole–thiophene carboxamide chemotype. Medicinal chemistry teams can use this compound as a reference point for modifications at the cyclohexyl position (ring size variation, heteroatom introduction), the methylene linker (oxidation state changes), and the thiophene substitution pattern (2- vs. 3-carboxamide regioisomers). The availability of the regioisomeric N-((4-cyclohexylthiazol-2-yl)methyl)thiophene-2-carboxamide from the same chemical space enables direct matched-pair comparisons to quantify the contribution of carboxamide regiochemistry to biological activity [6].

Quote Request

Request a Quote for N-((4-cyclohexylthiazol-2-yl)methyl)thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.